REACTION_CXSMILES
|
C1(C)C=CC=CC=1.CB1N2CCC[C@H]2C(C2C=CC=CC=2)(C2C=CC=CC=2)O1.B.CSC.[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[C:36](=[O:45])[CH2:37][CH2:38][O:39]2>O1CCCC1>[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[CH:36]([OH:45])[CH2:37][CH2:38][O:39]2 |f:0.1,2.3|
|
Name
|
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
|
Quantity
|
5.43 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.CB1OC([C@H]2N1CCC2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
29.8 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C2C(CCOC2=CC(=C1)F)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with methanol (50 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (hexane
|
Type
|
CUSTOM
|
Details
|
ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee)
|
Type
|
CUSTOM
|
Details
|
The solids were recrystallized from hexane (300 mL)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.CB1N2CCC[C@H]2C(C2C=CC=CC=2)(C2C=CC=CC=2)O1.B.CSC.[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[C:36](=[O:45])[CH2:37][CH2:38][O:39]2>O1CCCC1>[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[CH:36]([OH:45])[CH2:37][CH2:38][O:39]2 |f:0.1,2.3|
|
Name
|
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
|
Quantity
|
5.43 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.CB1OC([C@H]2N1CCC2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
29.8 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C2C(CCOC2=CC(=C1)F)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with methanol (50 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (hexane
|
Type
|
CUSTOM
|
Details
|
ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee)
|
Type
|
CUSTOM
|
Details
|
The solids were recrystallized from hexane (300 mL)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.CB1N2CCC[C@H]2C(C2C=CC=CC=2)(C2C=CC=CC=2)O1.B.CSC.[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[C:36](=[O:45])[CH2:37][CH2:38][O:39]2>O1CCCC1>[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[CH:36]([OH:45])[CH2:37][CH2:38][O:39]2 |f:0.1,2.3|
|
Name
|
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
|
Quantity
|
5.43 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.CB1OC([C@H]2N1CCC2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
29.8 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C2C(CCOC2=CC(=C1)F)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with methanol (50 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (hexane
|
Type
|
CUSTOM
|
Details
|
ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee)
|
Type
|
CUSTOM
|
Details
|
The solids were recrystallized from hexane (300 mL)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |